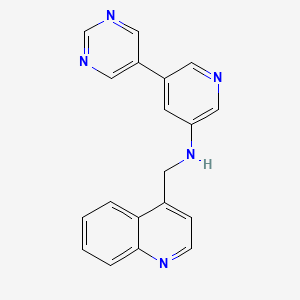

![molecular formula C16H16Cl2N2O2 B562919 2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide CAS No. 698357-97-0](/img/structure/B562919.png)

2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide” is a derivative of Diclofenac, which is a well-known non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of fever, pain, and inflammation . It is considered one of the best drugs used as an anti-inflammatory agent .

Synthesis Analysis

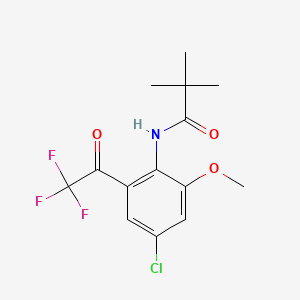

The synthesis of various substituted diclofenac hydrazones involves the use of the hydrazide of diclofenac as a starting material . The diclofenac hydrazide is obtained from diclofenac ester (methyl [2-(2,6-dichloroanilino)phenyl]acetate (II), which is reacted with hydrazine hydrate 99% in absolute ethanol .

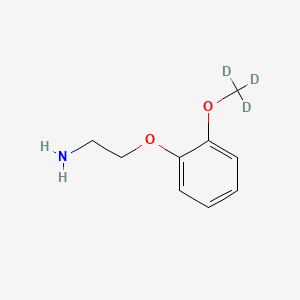

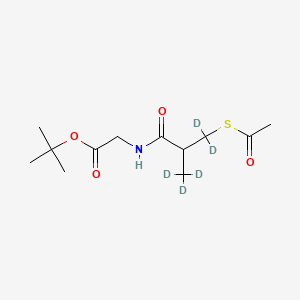

Molecular Structure Analysis

The molecular structure of this compound is based on the aniline ring substituted with two chlorine atoms . The structures of the new compounds were established based on spectral and elemental analysis .

Chemical Reactions Analysis

The new synthesized compounds were tested against anti-inflammatory agents and exhibited high activity as expected . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .

Scientific Research Applications

Non-Steroidal Anti-Inflammatory Drug (NSAID)

This compound is a derivative of diclofenac and acts as a standard NSAID. It inhibits cyclooxygenase (COX), which is crucial in the biosynthesis of prostaglandins involved in inflammation and pain. It’s used in research to understand the pharmacodynamics and pharmacokinetics of NSAIDs .

Analytical Chemistry Standard

In analytical chemistry, this compound serves as a standard for calibrating instruments and validating methods, particularly in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It ensures accuracy and precision in the measurement of diclofenac and related substances .

Cyclooxygenase (COX) Inhibition Studies

As a COX inhibitor, it’s used in biochemical studies to explore the enzyme’s role in various physiological and pathological processes. This includes research into cancer, where COX-2 expression is often upregulated .

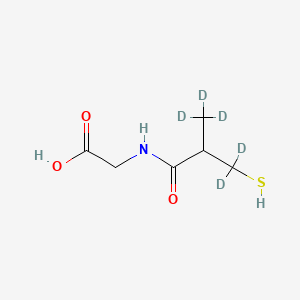

Metabolite Analysis

The compound’s major metabolites, 4´-hydroxydiclofenac and 5´-hydroxydiclofenac, are subjects of research in drug metabolism and toxicology. Studies focus on their formation, activity, and impact on human health .

Substrate Selectivity for CYP2C9

It’s used as a selective substrate in studies of the cytochrome P450 enzyme CYP2C9. This research is important for understanding drug-drug interactions and the metabolic pathways of various pharmaceuticals .

Polymorphism and Co-crystal Formation

Research into the polymorphism of this compound helps in understanding its different crystalline forms, which can affect drug efficacy and stability. Co-crystal and salt formation studies are crucial for the development of new pharmaceutical formulations .

Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes cyclooxygenase (COX)-1 and COX-2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

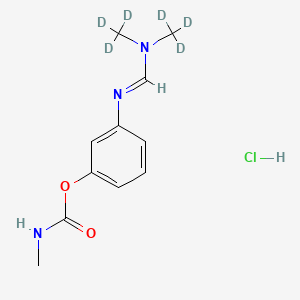

The compound, also known as Diclofenac, acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of PGs . This inhibition is believed to be the reason for its analgesic, anti-inflammatory, and antipyretic properties .

Biochemical Pathways

By inhibiting the COX enzymes, Diclofenac disrupts the synthesis of PGs, key mediators of inflammation . This leads to a decrease in the sensitization of afferent nerves and the potentiation of the action of bradykinin in inducing pain . The compound’s action may be due to a decrease of prostaglandins in peripheral tissues .

Pharmacokinetics

Diclofenac is 100% absorbed after oral administration compared to intravenous (IV) administration . Due to first-pass metabolism, only about50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption, but there is usually a delay in the onset of absorption of 1 to 4.5 hours and a reduction in peak plasma levels of less than 20% .

Result of Action

The inhibition of PG synthesis by Diclofenac leads to a reduction in inflammation and pain signaling . This results in relief from the symptoms of conditions like rheumatoid arthritis . It’s important to note that nsaids like diclofenac can cause serious gastrointestinal (gi) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines .

Action Environment

The action, efficacy, and stability of Diclofenac can be influenced by various environmental factors. For instance, the presence of an external carbon source (like glucose) can increase the elimination rate of Diclofenac . Additionally, certain human factors, such as a prior history of peptic ulcer disease and/or GI bleeding, can increase the risk for serious GI events .

Future Directions

properties

IUPAC Name |

2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-20(2)15(22)9-10-8-11(21)6-7-14(10)19-16-12(17)4-3-5-13(16)18/h3-8,19,21H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLOWCNSFNGZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652544 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

698357-97-0 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)